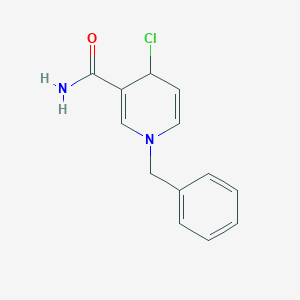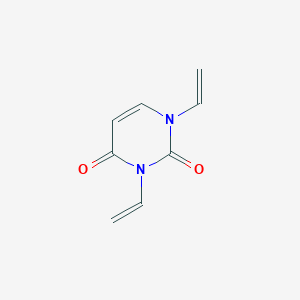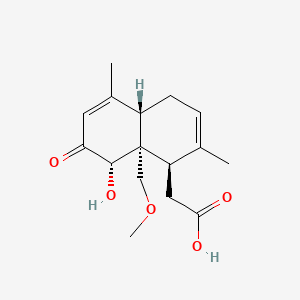![molecular formula C15H23O5P B14332810 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester CAS No. 109643-29-0](/img/structure/B14332810.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes acetic acid, phosphinyl groups, and a phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester typically involves the reaction of acetic acid with bis(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and reduced phosphinyl compounds.
Substitution: Various substituted esters and phosphinyl derivatives.
Applications De Recherche Scientifique
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The phosphinyl groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: A related compound with similar phosphinyl groups but different ester moieties.
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 5-oxopentyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is unique due to its specific ester and phosphinyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
109643-29-0 |
|---|---|
Formule moléculaire |
C15H23O5P |
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
benzyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C15H23O5P/c1-12(2)19-21(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clé InChI |
VDDRVGUAAAIRIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


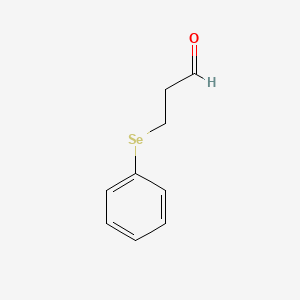
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
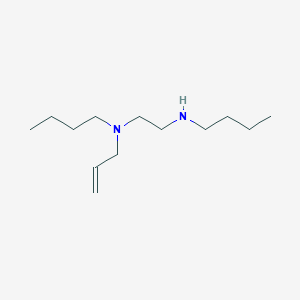
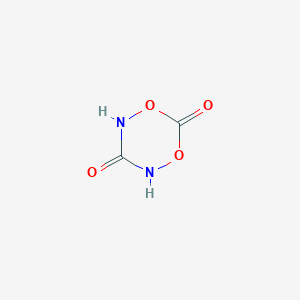
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
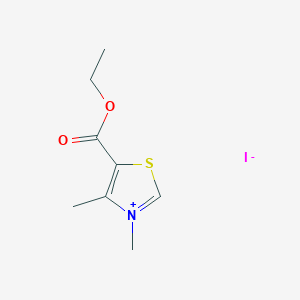

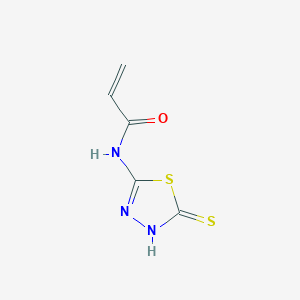
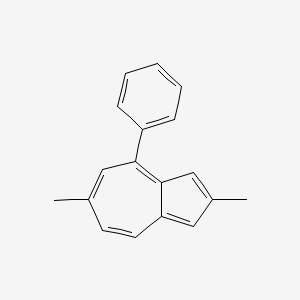
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
